molecular formula C13H13N5O B13965242 4-[(E)-(Hydrazinylmethylidene)amino]-N-(pyridin-4-yl)benzamide CAS No. 733045-68-6

4-[(E)-(Hydrazinylmethylidene)amino]-N-(pyridin-4-yl)benzamide

Cat. No.: B13965242
CAS No.: 733045-68-6
M. Wt: 255.28 g/mol
InChI Key: BYQWRKAQQPBOKH-UHFFFAOYSA-N
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Description

Benzamide, 4-[(aminoiminomethyl)amino]-N-4-pyridinyl-: is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzamide core substituted with an aminoiminomethyl group and a pyridinyl group. Its molecular formula is C12H12N4O .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 4-[(aminoiminomethyl)amino]-N-4-pyridinyl- typically involves multi-step organic reactions. One common method includes the reaction of 4-aminobenzamide with cyanamide under controlled conditions to introduce the aminoiminomethyl group. This is followed by a coupling reaction with 4-pyridinecarboxylic acid to attach the pyridinyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, which are crucial for the successful synthesis of such a complex molecule.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 4-[(aminoiminomethyl)amino]-N-4-pyridinyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino or pyridinyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous medium for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Benzamide, 4-[(aminoiminomethyl)amino]-N-4-pyridinyl- has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Acts as an inhibitor for certain enzymes, making it useful in studying enzyme kinetics and mechanisms.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer research due to its ability to inhibit specific proteins involved in cell proliferation.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzamide, 4-[(aminoiminomethyl)amino]-N-4-pyridinyl- involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can affect various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzamide: Shares the benzamide core but lacks the aminoiminomethyl and pyridinyl groups.

    Nicotinamide: Contains a pyridinyl group but differs in the rest of the structure.

    Benzamidine: Similar in having an amide group but differs significantly in overall structure.

Uniqueness

Benzamide, 4-[(aminoiminomethyl)amino]-N-4-pyridinyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it a versatile compound in research and industrial applications.

Properties

CAS No.

733045-68-6

Molecular Formula

C13H13N5O

Molecular Weight

255.28 g/mol

IUPAC Name

4-(hydrazinylmethylideneamino)-N-pyridin-4-ylbenzamide

InChI

InChI=1S/C13H13N5O/c14-17-9-16-11-3-1-10(2-4-11)13(19)18-12-5-7-15-8-6-12/h1-9H,14H2,(H,16,17)(H,15,18,19)

InChI Key

BYQWRKAQQPBOKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=NC=C2)N=CNN

Origin of Product

United States

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